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Compound of Interest

Compound Name: 6-Oxopiperidine-2-carboxylate

Cat. No.: B1261032

Get Quote

Introduction & Mechanistic Context
6-Oxopiperidine-2-carboxylate (commonly referred to as 6-oxopipecolate or 6-oxo-PIP) is a

highly versatile cyclic lactam. In synthetic organic chemistry, it is derived from α-aminoadipic

acid and serves as a critical chiral pool building block for the synthesis of peptidomimetics and

dual metalloprotease inhibitors[1][2]. In clinical metabolomics, 6-oxo-PIP has emerged as a

definitive downstream biomarker for Pyridoxine-Dependent Epilepsy (PDE), a severe metabolic

disorder caused by mutations in the ALDH7A1 gene (antiquitin)[3].

Because 6-oxo-PIP exists in a dynamic equilibrium and is isobaric with several other lysine

catabolites, its precise structural characterization and quantitation require rigorous, orthogonal

spectroscopic methods. At physiological pH (7.3), the molecule exists primarily as a

monocarboxylic acid anion (conjugate base), heavily influencing its ionization efficiency in mass

spectrometry and its chemical shifts in nuclear magnetic resonance (NMR) spectroscopy[4].
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Figure 1: Metabolic and synthetic pathways yielding 6-oxopiperidine-2-carboxylate.

Spectroscopic Data Synthesis
To ensure robust identification across different matrices, the quantitative spectroscopic data for

6-oxo-PIP is summarized below. The choice of solvent dictates the visibility of the

exchangeable lactam N-H proton, which is observable in DMSO-d₆ but rapidly exchanges in

D₂O.

Table 1: High-Resolution ¹H and ¹³C NMR Assignments
Data synthesized from isolated synthetic standards and hyperpolarized biological extracts[1][5].
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Nucleus Solvent
Chemical Shift
(δ, ppm)

Multiplicity &
Coupling (Hz)

Assignment /
Causality

¹H D₂O (400 MHz) 4.18 broad t, J = 6.1

α-CH:

Deshielded by

the adjacent

carboxylate

group.

¹H D₂O (400 MHz) 2.34 – 2.27 m, 2H

ε-CH₂:

Deshielded by

the adjacent

lactam carbonyl.

¹H D₂O (400 MHz) 2.13 – 2.04 m, 1H

β-CH₂:

Diastereotopic

proton

(equatorial).

¹H D₂O (400 MHz) 1.92 – 1.83 m, 1H

β-CH₂:

Diastereotopic

proton (axial).

¹H D₂O (400 MHz) 1.79 – 1.69 m, 2H

γ/δ-CH₂:

Aliphatic ring

backbone.

¹H DMSO-d₆ 7.24 s, 1H

N-H (Lactam):

Visible only in

non-exchanging

solvents.

¹³C D₂O (101 MHz) 175.71, 175.65 Singlets

C=O:

Overlapping

carboxylate and

lactam

carbonyls.

¹³C D₂O (101 MHz) 54.17 Singlet α-CH:

Characteristic of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


cyclic α-amino

acids.

¹³C D₂O (101 MHz)
29.91, 24.40,

17.84
Singlets

ε-CH₂, β-CH₂, γ/

δ-CH₂: Ring

methylenes.

Table 2: Diagnostic Infrared (IR) Vibrational Modes
Vibrational frequencies for the free acid form.

Wavenumber
(cm⁻¹)

Peak Shape Vibrational Mode
Structural
Significance

~3200 – 3500 Broad O-H / N-H Stretch

Hydrogen bonding of

the carboxylic acid

and lactam N-H.

~1710 – 1730 Sharp, Strong C=O Stretch (Acid)

Confirms the

presence of the free

carboxylic acid.

~1650 – 1680 Sharp, Strong C=O Stretch (Amide I)

Diagnostic for the six-

membered lactam

ring.

Table 3: Mass Spectrometry (ESI-MS/MS) Parameters
Exact mass calculations based on C₆H₉NO₃ (MW: 143.0582 Da)[6].

Ionization Mode Precursor Ion (m/z)
Primary Product
Ions (m/z)

Fragmentation
Mechanism

ESI (+) 144.0661[M+H]⁺ 126.05, 100.07
Loss of H₂O (-18 Da);

Loss of CO₂ (-44 Da).

ESI (-) 142.0504 [M-H]⁻ 98.06

Decarboxylation of the

stable carboxylate

anion.
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Advanced Experimental Protocols
To detect and quantify 6-oxo-PIP in complex biological matrices (e.g., patient urine or plasma)

or crude synthetic mixtures, standard analytical methods often fail due to spectral crowding or

co-eluting isomers. The following self-validating protocols are engineered to overcome these

limitations.

Protocol 1: Semi-Targeted nhPHIP-NMR Spectroscopy
Objective: Enhance the NMR sensitivity of 6-oxo-PIP to sub-micromolar detection limits by

exploiting its α-amino acid motif[3]. Causality: Conventional NMR lacks the sensitivity required

for trace biomarker detection. Non-hydrogenative parahydrogen-induced polarization (nhPHIP)

utilizes parahydrogen gas to hyperpolarize the nuclear spins of the target molecule via a

transient iridium complex, amplifying the signal by orders of magnitude without chemically

altering the analyte.

Sample Preparation: Dilute the biological sample (e.g., human urine) 20-fold in methanol.

Reasoning: Methanol precipitates bulk proteins and reduces matrix viscosity, which is critical

for maintaining long spin-lattice relaxation times ( T1​)[3].

Catalyst & Co-substrate Addition: Add 0.85 mM Ir-IMes catalyst and 15 mM pyridine to the

sample. Reasoning: Pyridine acts as a necessary co-substrate that stabilizes the transient Ir-

complex, facilitating the transfer of spin order from parahydrogen to the target metabolite[3].

Buffering: Add 20 mM triethylamine buffer to achieve a pH of ~11.1. Reasoning: Basic

conditions ensure the carboxylate group is fully deprotonated, optimizing its bidentate

coordination to the Iridium center[3].

Hyperpolarization: Bubble the solution with 5 bar of 51% para-enriched H₂ gas at 10 °C for

10 seconds immediately prior to acquisition.

Acquisition: Acquire 2D zero-quantum (ZQ) hydride spectra at 600 MHz. The hyperpolarized

signals of the α-amino acid derivatives will appear highly enhanced, allowing for precise

integration and identification against background noise[3].

Protocol 2: LC-MS/MS Targeted Quantitation
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Objective: Accurately separate and quantify 6-oxo-PIP from isobaric interferences (such as Δ¹-

P6C) in clinical samples[6]. Causality: 6-oxo-PIP and Δ¹-P6C share the same mass and often

co-elute on standard C18 columns. A tailored chromatographic gradient and internal standard

are mandatory to prevent false-positive quantitation.

Internal Standard Spiking: Introduce a known concentration of an isotopically labeled internal

standard (e.g., ¹³C/¹⁵N-labeled Oxo-PIP) into the raw sample. Reasoning: This corrects for

matrix-induced ion suppression during electrospray ionization[6].

Deproteinization: Add cold acetonitrile (3:1 v/v ratio) to the sample. Vortex for 30 seconds

and centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins[6].

Chromatographic Separation: Inject the supernatant onto a HILIC or specialized polar-

embedded C18 column. Reasoning: Standard C18 columns often fail to separate 6-oxo-PIP

from Δ¹-P6C (which co-elutes at ~9.0 min in generalized methods). Use a shallow gradient of

0.1% formic acid in water and acetonitrile to achieve baseline resolution[6].

Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in ESI(+)

mode. Monitor the specific precursor-to-product ion transition of m/z 144 → 126 (quantifier)

and m/z 144 → 100 (qualifier).
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Figure 2: Orthogonal analytical workflow for the quantitation of 6-oxo-PIP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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